GIC-20

Ferroptosis Apoptosis Cancer Xenograft

Researchers often struggle to study the crosstalk between apoptosis and ferroptosis with single-pathway inducers that fail in resistant models. GIC-20 (CAS 2942242-60-4) solves this by triggering both pathways concurrently. • Dual mechanism: Bax upregulation/Bcl-2 downregulation + GPX4 inhibition & proteasomal degradation. • IC50: 1.6 μM (HT1080 fibrosarcoma); sensitizes KRASG12C-resistant MIA-PaCa-2-AMG510R cells at 0-1 μM. • In vivo: 40 mg/kg i.p. daily achieves 63% tumor growth inhibition in HT1080 xenografts without organ toxicity. Supplied as >98% purity solid; ready for global dispatch.

Molecular Formula C38H37ClN4O5S
Molecular Weight 697.2 g/mol
Cat. No. B12374934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGIC-20
Molecular FormulaC38H37ClN4O5S
Molecular Weight697.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNC(=O)C(C2=CC=CS2)N(C3=CC=C(C=C3)NC(=O)CCCCCNC4=CC(=O)C5=CC=CC=C5C4=O)C(=O)CCl
InChIInChI=1S/C38H37ClN4O5S/c39-25-35(46)43(36(33-14-9-23-49-33)38(48)41-22-20-26-10-3-1-4-11-26)28-18-16-27(17-19-28)42-34(45)15-5-2-8-21-40-31-24-32(44)29-12-6-7-13-30(29)37(31)47/h1,3-4,6-7,9-14,16-19,23-24,36,40H,2,5,8,15,20-22,25H2,(H,41,48)(H,42,45)
InChIKeyDFXAUZRZNXKCFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GIC-20: A Dual Apoptosis/Ferroptosis Inducer for Cancer Research Procurement


GIC-20 (CAS 2942242-60-4) is a synthetic small molecule derived from the GPX4 inhibitor ML162 via pharmacophore hybridization with a naphthoquinone unit [1]. It functions as a dual inducer of both apoptosis and ferroptosis . The compound exhibits antitumor efficacy against fibrosarcoma models and has demonstrated activity in overcoming KRASG12C inhibitor resistance [1].

Why GIC-20 Cannot Be Interchanged with Generic Ferroptosis Inducers or Standard GPX4 Inhibitors


Generic substitution fails for GIC-20 because its mechanism of action is mechanistically distinct from simple GPX4 inhibitors like ML162. GIC-20 is a dual-pathway inducer that triggers both apoptosis (via Bax upregulation/Bcl-2 downregulation) and ferroptosis, whereas standard ferroptosis inducers like Erastin or RSL3 primarily target a single pathway [1]. Critically, GIC-20 uniquely degrades GPX4 via the proteasome in addition to direct inhibition, a property not shared by its parent compound ML162 [2]. This multimodal mechanism underlies its superior activity in resistant cancer models, making it non-interchangeable.

Quantitative Evidence for Selecting GIC-20 Over ML162 and Other Analogs


Comparative In Vivo Antitumor Efficacy of GIC-20 vs. ML162

GIC-20 was identified as the most active compound in a series of ML162-naphthoquinone conjugates, exhibiting promising anticancer activity both in vitro and in vivo without obvious toxicity compared with ML162 [1].

Ferroptosis Apoptosis Cancer Xenograft

Mechanistic Differentiation: GPX4 Degradation vs. Inhibition by ML162

Unlike ML162, which only inhibits GPX4, GIC-20 triggers ferroptosis via proteasomal-mediated degradation of GPX4, suggesting it may function as a molecular glue degrader [1].

Ferroptosis GPX4 PROTAC

In Vivo Tumor Growth Inhibition (TGI) in HT1080 Xenograft Model

In a BALB/c mouse HT1080 xenograft model, GIC-20 administered at 40 mg/kg (i.p., once daily for 19 days) resulted in a Tumor Growth Inhibition (TGI) rate of 63% without significant toxicity to major organs .

Fibrosarcoma Xenograft Tumor Growth Inhibition

Activity in Drug-Resistant KRASG12C Mutant Cells

GIC-20 (0-1 μM, 24 h) inhibits cell viability and enhances the sensitivity of drug-resistant MIA-PaCa-2-AMG510R cells to the KRASG12C inhibitor AMG510 [1].

Drug Resistance KRASG12C Pancreatic Cancer

Dual Apoptosis/Ferroptosis Induction in HT1080 Cells

GIC-20 induces both apoptosis and ferroptosis in HT1080 fibrosarcoma cells, with an IC50 of 1.6 μM for cytotoxicity . In contrast, the parent compound ML162 is primarily a GPX4 inhibitor with an IC50 of 1.42 μM against GPX4 [1].

Apoptosis Ferroptosis HT1080

Recommended Applications for GIC-20 Based on Quantitative Evidence


Investigating Dual Ferroptosis/Apoptosis Mechanisms in Fibrosarcoma

GIC-20 is optimally applied in HT1080 fibrosarcoma models to study the interplay and relative contributions of apoptosis and ferroptosis pathways, given its demonstrated ability to upregulate Bax, downregulate Bcl-2, and trigger GPX4 degradation at low micromolar concentrations (0.5-4 μM) . Its defined IC50 of 1.6 μM provides a clear dosing benchmark for cell-based assays .

Overcoming KRASG12C Inhibitor Resistance in Pancreatic Cancer Models

This compound is uniquely suited for studies on acquired resistance to KRASG12C inhibitors. The evidence shows GIC-20 enhances the sensitivity of resistant MIA-PaCa-2-AMG510R cells to AMG510 at concentrations of 0-1 μM [1], making it a valuable tool compound for elucidating resistance mechanisms and developing combination strategies.

Evaluating GPX4 Degradation as a Therapeutic Strategy

GIC-20 is the preferred tool compound for studying proteasomal-mediated GPX4 degradation, a mechanism not observed with the parent compound ML162 [2]. Its function as a potential molecular glue degrader makes it essential for research focused on targeted protein degradation (TPD) strategies for ferroptosis induction.

In Vivo Xenograft Studies Requiring a Favorable Therapeutic Window

For in vivo studies in BALB/c mouse xenograft models, GIC-20 provides a validated and effective dosing regimen (40 mg/kg, i.p., daily) that achieves 63% tumor growth inhibition in HT1080 models without significant organ toxicity . This established safety and efficacy profile reduces the need for extensive pilot toxicity studies.

Technical Documentation Hub

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38 linked technical documents
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